{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
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Overview
Description
{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug molecules, making this compound a valuable scaffold for developing new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their chemical resistance and durability .
Mechanism of Action
The mechanism of action of {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzylamine
- 4-(trifluoromethyl)benzenesulfonyl chloride
- Trifluoromethyl ethers
Uniqueness
Compared to similar compounds, {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol stands out due to the presence of both the trifluoromethyl group and the thiazole ring. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
447406-51-1 |
---|---|
Molecular Formula |
C11H8F3NOS |
Molecular Weight |
259.2 |
Purity |
93 |
Origin of Product |
United States |
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